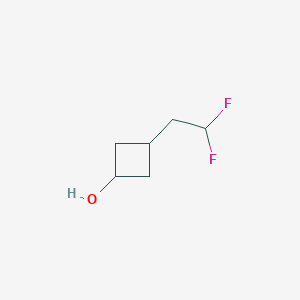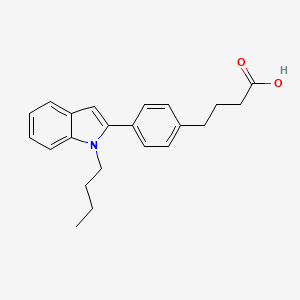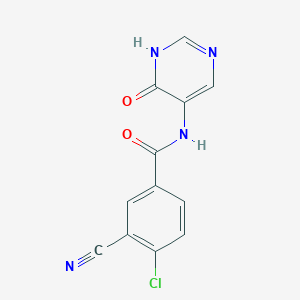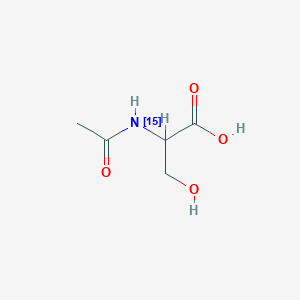
3-(2,2-Difluoroethyl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluoroethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H10F2O and a molecular weight of 136.1 g/mol. It is a mixture of diastereomers and has recently gained interest in various fields of research and industry. This compound features a cyclobutane ring substituted with a 2,2-difluoroethyl group and a hydroxyl group, making it a unique and versatile molecule.
准备方法
The primary method for synthesizing cyclobutane-containing compounds, including 3-(2,2-Difluoroethyl)cyclobutan-1-ol, is the [2 + 2] cycloaddition reaction This reaction involves the formation of a cyclobutane ring by the addition of two alkenes or an alkene and an alkyne The reaction conditions typically require a catalyst, such as a metal complex, and may be conducted under high pressure and temperature to achieve the desired product
化学反应分析
3-(2,2-Difluoroethyl)cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(2,2-Difluoroethyl)cyclobutan-1-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism by which 3-(2,2-Difluoroethyl)cyclobutan-1-ol exerts its effects is not well-documented. its molecular targets and pathways likely involve interactions with enzymes and receptors due to its unique structure. The difluoroethyl group may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes.
相似化合物的比较
3-(2,2-Difluoroethyl)cyclobutan-1-ol can be compared with other cyclobutane-containing compounds, such as:
Cyclobutanol: Lacks the difluoroethyl group, making it less reactive and stable.
2,2-Difluoroethylcyclobutane: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity in certain reactions.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
The presence of both the difluoroethyl and hydroxyl groups in this compound makes it unique and versatile compared to these similar compounds.
属性
分子式 |
C6H10F2O |
|---|---|
分子量 |
136.14 g/mol |
IUPAC 名称 |
3-(2,2-difluoroethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2O/c7-6(8)3-4-1-5(9)2-4/h4-6,9H,1-3H2 |
InChI 键 |
GGBBBDCCAQZLTI-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1O)CC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)

![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)





![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)

